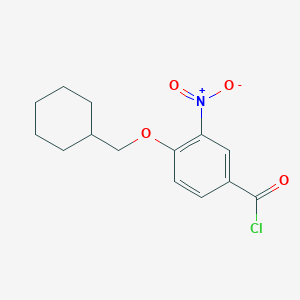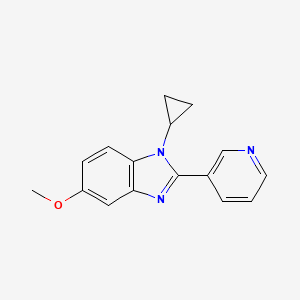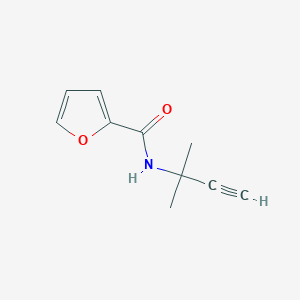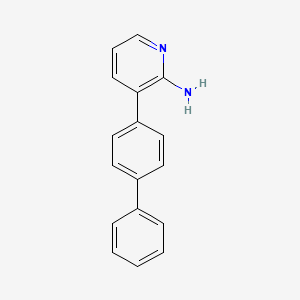
4-(Cyclohexylmethoxy)-3-nitrobenzoyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Cyclohexylmethoxy)-3-nitrobenzoyl chloride is an organic compound that features a benzoyl chloride group substituted with a cyclohexylmethyloxy group and a nitro group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Cyclohexylmethoxy)-3-nitrobenzoyl chloride typically involves the reaction of 4-hydroxy-3-nitrobenzoic acid with cyclohexylmethanol in the presence of a dehydrating agent such as thionyl chloride or oxalyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride group.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 4-(Cyclohexylmethoxy)-3-nitrobenzoyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The acyl chloride group can react with nucleophiles such as amines, alcohols, and thiols to form amides, esters, and thioesters, respectively.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants such as tin(II) chloride.
Hydrolysis: The acyl chloride group can be hydrolyzed to form the corresponding carboxylic acid in the presence of water or aqueous base.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols under mild to moderate temperatures.
Reduction: Hydrogen gas with palladium catalyst or tin(II) chloride in acidic conditions.
Hydrolysis: Water or aqueous base at room temperature.
Major Products:
Amides, esters, and thioesters: from nucleophilic substitution.
Amino derivatives: from reduction.
Carboxylic acids: from hydrolysis.
Aplicaciones Científicas De Investigación
4-(Cyclohexylmethoxy)-3-nitrobenzoyl chloride has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Materials Science: The compound can be used in the preparation of functionalized polymers and advanced materials with specific properties.
Biological Studies: Its derivatives may be explored for potential biological activities, including antimicrobial and anticancer properties.
Industrial Applications: The compound can be used in the production of specialty chemicals and as a reagent in chemical manufacturing processes.
Mecanismo De Acción
The mechanism of action of 4-(Cyclohexylmethoxy)-3-nitrobenzoyl chloride depends on the specific reaction it undergoes. For example:
Nucleophilic Substitution: The acyl chloride group undergoes nucleophilic attack, leading to the formation of a tetrahedral intermediate, which then collapses to release the leaving group and form the final product.
Reduction: The nitro group is reduced through a series of electron transfer steps, ultimately converting it to an amino group.
Hydrolysis: The acyl chloride group reacts with water, forming a tetrahedral intermediate that breaks down to yield the carboxylic acid and hydrochloric acid.
Comparación Con Compuestos Similares
4-(Cyclohexylmethyloxy)-3-nitrobenzoic acid: Similar structure but with a carboxylic acid group instead of an acyl chloride group.
4-(Cyclohexylmethyloxy)-3-aminobenzoyl chloride: Similar structure but with an amino group instead of a nitro group.
4-(Cyclohexylmethyloxy)-3-nitrobenzyl alcohol: Similar structure but with a hydroxyl group instead of an acyl chloride group.
Uniqueness: 4-(Cyclohexylmethoxy)-3-nitrobenzoyl chloride is unique due to the presence of both the acyl chloride and nitro groups, which provide distinct reactivity patterns and potential for diverse chemical transformations.
Propiedades
Fórmula molecular |
C14H16ClNO4 |
|---|---|
Peso molecular |
297.73 g/mol |
Nombre IUPAC |
4-(cyclohexylmethoxy)-3-nitrobenzoyl chloride |
InChI |
InChI=1S/C14H16ClNO4/c15-14(17)11-6-7-13(12(8-11)16(18)19)20-9-10-4-2-1-3-5-10/h6-8,10H,1-5,9H2 |
Clave InChI |
JKGIWPBPJSGTCB-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)COC2=C(C=C(C=C2)C(=O)Cl)[N+](=O)[O-] |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[5-(2-aminopyrimidin-5-yl)-4-methyl-1,3-thiazol-2-yl]acetamide](/img/structure/B8580002.png)
![Methyl 5-acetylpyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B8580008.png)












